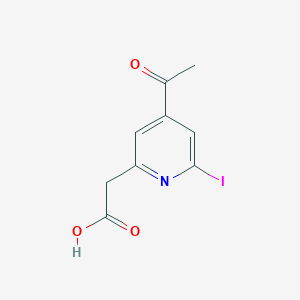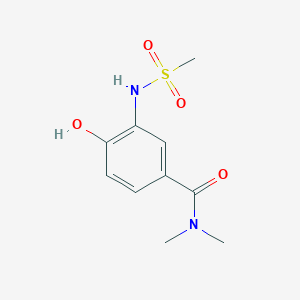
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S It is a derivative of benzamide, characterized by the presence of hydroxy, dimethyl, and methylsulfonamido groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. One effective method utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides . This approach allows for the efficient and selective synthesis of the target compound without the need for transition metal catalysts or organometallic reagents.
Industrial Production Methods
the principles of green chemistry, such as the use of catalytic processes and environmentally friendly reagents, are likely to be applied to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carbonyl group in the benzamide moiety can produce amines .
Scientific Research Applications
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfonamido groups play crucial roles in binding to active sites and modulating biological activity. The compound’s effects are mediated through pathways involving the inhibition or activation of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: This compound shares structural similarities but differs in the presence of ethyl groups instead of methyl groups.
3-Bromo-N,N-dimethylbenzamide: Similar in structure but contains a bromine atom instead of the hydroxy and methylsulfonamido groups.
Uniqueness
4-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to the combination of hydroxy, dimethyl, and methylsulfonamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H14N2O4S |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
4-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-4-5-9(13)8(6-7)11-17(3,15)16/h4-6,11,13H,1-3H3 |
InChI Key |
APAVULGTUJRRCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


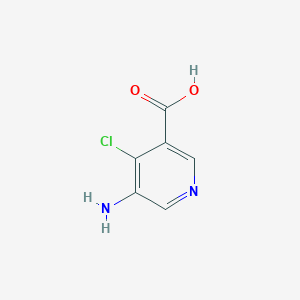
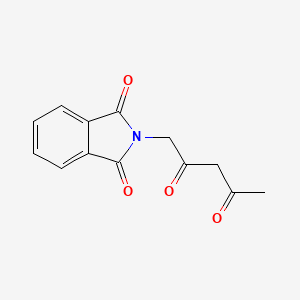
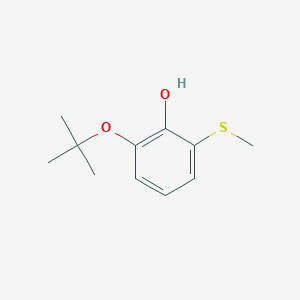

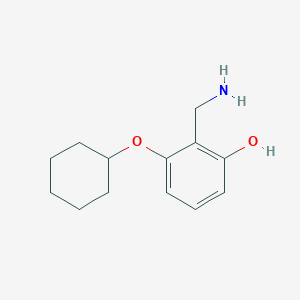
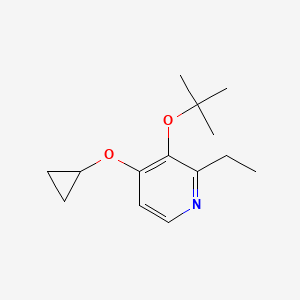
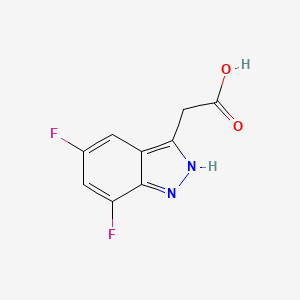

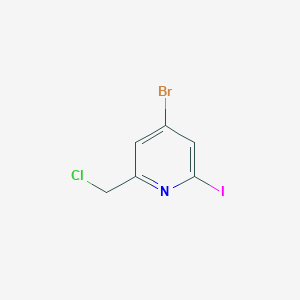
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
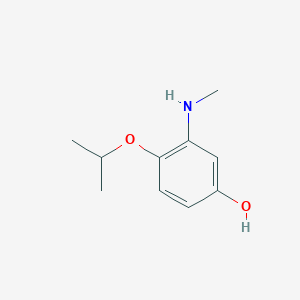
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)
